3-Acetamidophenol-d4
Description
Properties
Molecular Formula |
C₈H₅D₄NO₂ |
|---|---|
Molecular Weight |
155.19 |
Synonyms |
3’-Hydroxyacetanilide-d4; BS 479-d4; BS 749-d4; Metacetamol-d4; Metalid-d4; N-(3-Hydroxyphenyl)acetamide-d4; N-Acetyl-3-hydroxyaniline-d4; N-Acetyl-m-aminophenol-d4; NSC 3990-d4; Pedituss-d4; Pyrapap-d4; Rystal-d4; m-(Acetylamino)phenol-d4; m-Acetami |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 3 Acetamidophenol D4
Chemical Synthesis Pathways for Selective Deuterium (B1214612) Placement on the Phenolic Ring
The selective introduction of four deuterium atoms onto the phenolic ring of 3-acetamidophenol requires overcoming the directing effects of the existing hydroxyl (-OH) and acetamido (-NHCOCH₃) groups. Both are activating groups and typically direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Achieving deuteration at all four available ring positions, including the meta position (position 5), necessitates specific synthetic approaches.
One primary pathway is through electrophilic aromatic substitution using a strong deuterium source. Under forcing acidic conditions, such as with deuterated sulfuric acid (D₂SO₄) or deuterated superacids, it is possible to exchange all aromatic protons for deuterons. youtube.com The mechanism involves the attack of the aromatic pi-electrons on a deuterium cation (D⁺), forming a resonance-stabilized carbocation intermediate. youtube.com While the ortho and para positions are kinetically favored, thermodynamic control under harsh conditions can lead to complete deuteration.
Another strategy involves metal-catalyzed hydrogen-deuterium (H-D) exchange . Transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, can facilitate the deuteration of aromatic rings. google.comlibretexts.org These methods can offer different selectivity compared to acid-catalyzed reactions. For instance, heterogeneous catalysts like Platinum on carbon (Pt/C) have been used for the deuteration of phenols in the presence of a deuterium source like D₂O. researchgate.net The specific catalytic system can influence which ring positions are most reactive.
A third approach could involve a multi-step synthesis . This might start with a precursor molecule that is easier to deuterate exhaustively, followed by chemical modification to yield 3-acetamidophenol-d4. For example, a fully deuterated aniline (B41778) derivative could be synthesized and then converted to the target compound via diazotization and subsequent reactions. stackexchange.com
The directing effects of the substituents on the phenol (B47542) ring are a critical consideration in these pathways. The hydroxyl and acetamido groups strongly activate the ring, making the ortho and para positions significantly more reactive towards electrophilic deuteration than the meta position. stackexchange.com Therefore, methods that either operate under conditions that allow for the slower meta deuteration to proceed to completion or that utilize alternative mechanisms (like metal catalysis) are essential for preparing the d4 isotopologue.
Exploration of Reagents and Reaction Conditions for Deuterium Exchange and Introduction
A variety of reagents and reaction conditions have been explored for the deuteration of aromatic compounds, particularly phenols. The choice of reagent is crucial for achieving high incorporation efficiency.
Deuterium Sources:
Deuterium oxide (D₂O): A common and relatively inexpensive source of deuterium. It is often used in conjunction with acid or metal catalysts. researchgate.netlibretexts.org
Deuterated acids: Strong acids like deuterated sulfuric acid (D₂SO₄), deuterated trifluoroacetic acid (CF₃COOD), and deuterium chloride (DCl) serve as both the deuterium source and the catalyst for electrophilic substitution. researchgate.netresearchgate.netresearchgate.net
Deuterium gas (D₂): Used in metal-catalyzed reactions, often requiring pressure and elevated temperatures. google.com
Deuterated solvents: Solvents like DMSO-d6 or benzene-d6 (B120219) can act as the deuterium source in certain base-mediated exchange reactions. rsc.orgresearchgate.net
Catalysts and Reaction Media:
Acid Catalysis: The High Temperature/Dilute Acid (HTDA) method has been investigated for deuterating phenols, showing that ortho/para substitution is faster than meta. stackexchange.com Polymer-supported acid catalysts like Amberlyst-15 have also been used effectively for deuterating phenolic compounds in D₂O at elevated temperatures (e.g., 110°C). researchgate.net
Base Catalysis: Alkali-metal bases such as potassium tert-butoxide (KOtBu) in deuterated solvents are effective for H-D exchange in various aromatic and heterocyclic compounds. rsc.org
Metal Catalysis: Transition metals are widely employed for deuteration. A patent describes using activated catalysts from platinum, rhodium, ruthenium, nickel, or cobalt for this purpose. google.com Palladium on carbon (Pd/C) with D₂O has been shown to facilitate selective H-D exchange. nih.gov
Supercritical Conditions: The use of supercritical D₂O (e.g., 400°C and 300 bar) can significantly lower the pKa of aromatic C-H bonds, enabling deuteration of even unactivated arenes with a simple base like NaOD. rsc.org This method has been shown to deuterate the meta position of phenol, which is difficult under other conditions. researchgate.net
The table below summarizes various reagent systems and conditions for the deuteration of phenolic rings.
| Reagent/Catalyst System | Deuterium Source | Typical Conditions | Selectivity/Comments |
|---|---|---|---|
| DCl / D₂O | D₂O | Reflux, 1-6 hours | Acid-catalyzed electrophilic substitution; favors ortho, para positions. researchgate.net |
| Amberlyst-15 | D₂O | 110°C, 24 hours | Heterogeneous acid catalysis. researchgate.net |
| Pt/C | D₂O | Heating | Efficient H-D exchange on phenols. researchgate.net |
| KOtBu | DMSO-d6 | Stoichiometric amounts | Base-mediated exchange. rsc.org |
| NaOD | Supercritical D₂O | 400°C, 300 bar | Allows for deuteration of less acidic positions, including meta. researchgate.netrsc.org |
Optimization Protocols for Deuteration Yields and Isotopic Enrichment Purity
Achieving high deuteration yields and exceptional isotopic purity is paramount for the utility of this compound. Optimization involves systematically adjusting reaction parameters to maximize the incorporation of deuterium while minimizing side reactions.
Key parameters for optimization include:
Temperature and Reaction Time: Higher temperatures and longer reaction times generally lead to higher degrees of deuteration, particularly for the less reactive meta position. However, this must be balanced against the potential for thermal degradation of the starting material or product. researchgate.net
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. For heterogeneous catalysts like Pt/C or Amberlyst-15, optimizing the weight percentage relative to the substrate is a critical step. researchgate.netresearchgate.net
Pressure: In reactions involving D₂ gas or supercritical D₂O, pressure is a key variable that influences reaction kinetics and efficiency. researchgate.net
Deuterium Source Equivalents: Using a large excess of the deuterium source (e.g., D₂O) is often necessary to drive the equilibrium of the H-D exchange reaction towards the fully deuterated product. youtube.com
pH/pD: In acid- or base-catalyzed reactions, controlling the acidity or basicity of the medium is crucial. For example, adjusting the pD with DCl can selectively promote deuteration at positions activated by electron-donating groups. researchgate.net
Isotopic enrichment refers to the percentage of molecules in the sample that have been successfully labeled with the desired number of deuterium atoms. Techniques to enhance isotopic enrichment include:
Repeated Exchange Cycles: Subjecting the product to multiple rounds of the deuteration reaction can replace any remaining protons.
Purification Techniques: Chromatographic methods can sometimes be used to separate molecules with different degrees of deuteration, although this is often challenging.
Advanced Separation Methods: While more common for separating isotopes of lighter elements, techniques like distillation or gas chromatography could theoretically be applied in some cases to enrich the desired isotopologue. wikipedia.org
The following table outlines optimization strategies for improving deuteration outcomes.
| Parameter | Optimization Strategy | Rationale |
|---|---|---|
| Temperature | Gradual increase and monitoring | To find the optimal balance between reaction rate and substrate stability. researchgate.net |
| Reaction Time | Time-course studies | To determine the point of maximum deuteration before side-product formation becomes significant. researchgate.net |
| Catalyst Concentration | Screening various loadings | To maximize catalytic efficiency and reaction rate without causing unwanted side reactions. researchgate.net |
| Reagent Stoichiometry | Using a large excess of D-source | To drive the H-D exchange equilibrium toward the deuterated product. youtube.com |
Advanced Analytical Techniques for Verification of Deuterium Position and Extent (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR (¹H NMR): This is a primary tool for determining the extent of deuteration. The disappearance or reduction in the intensity of signals corresponding to the aromatic protons directly indicates successful H-D exchange. nih.gov By integrating the remaining proton signals against a non-exchangeable internal standard, the percentage of deuterium incorporation at each position can be calculated.
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. nih.gov The chemical shifts in the ²H spectrum are identical to those in the ¹H spectrum, allowing for precise confirmation of the labeling positions.
Carbon-13 NMR (¹³C NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (triplets for -CD, quintets for -CD₂, etc.) and can cause the signals for deuterated carbons to be attenuated or disappear in proton-decoupled spectra. This provides further evidence of deuterium incorporation at specific carbon atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic enrichment. rsc.org
Molecular Ion Peak: The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) that is shifted to a higher mass-to-charge (m/z) value compared to the unlabeled compound. For this compound, the molecular weight will increase by approximately 4 Da.
Isotopic Distribution: HRMS can resolve the isotopic pattern of the molecular ion cluster. By analyzing the relative abundances of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species, the isotopic purity can be calculated with high accuracy. nih.gov
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide information about the location of the deuterium labels. By inducing fragmentation of the molecular ion and analyzing the m/z of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the deuterium atoms, thereby confirming ring labeling. nih.govnih.gov
Advanced Analytical Applications of 3 Acetamidophenol D4 in Quantitative Sciences
Role as an Isotopic Internal Standard in Highly Sensitive Quantitative Assays
3-Acetamidophenol-d4 is primarily utilized as an internal standard (IS) for the quantification of its non-deuterated counterpart, acetaminophen (B1664979) (also known as paracetamol or APAP), and its metabolites. caymanchem.comcaymanchem.com As a stable isotope-labeled (SIL) internal standard, it is considered the gold standard for quantitative mass spectrometry. This is because it shares nearly identical physicochemical properties—such as extraction efficiency, chromatographic retention time, and ionization response—with the native analyte being measured. nih.gov This similarity allows it to accurately account for variations that can occur during sample preparation and analysis, which is a significant advantage over using structural analogs that may behave differently. nih.govtandfonline.com
The utility of this compound is most pronounced in mass spectrometry-based platforms, which are renowned for their selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common platform for the application of this compound. In these methods, the standard is added to samples (such as whole blood or plasma) at a known concentration before processing. longdom.orglongdom.org During analysis, the mass spectrometer is set to monitor specific mass transitions for both the analyte (acetaminophen) and the internal standard (this compound). For instance, a typical method might use the multiple reaction monitoring (MRM) transition of m/z 152.1 → 110.1 for acetaminophen and m/z 156.1 → 114.1 for this compound. longdom.orglongdom.org The ratio of the analyte's response to the internal standard's response is then used for quantification, ensuring high precision and accuracy. longdom.org These LC-MS/MS methods are characterized by their rapid analysis times, often under 4 minutes per sample, making them suitable for high-throughput analysis. longdom.orgsci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS): Although LC-MS/MS is more common for this application, GC-MS methods can also employ this compound for the quantification of acetaminophen. caymanchem.comresearchgate.net In GC-MS, samples often require derivatization to increase their volatility for gas-phase analysis. researchgate.net The deuterated standard undergoes the same derivatization and chromatographic process as the analyte, correcting for inconsistencies in the derivatization reaction and injection volume. researchgate.netlibretexts.org The mass spectrometer allows for clear differentiation between the deuterated standard and the native compound, enabling accurate quantification. libretexts.org
The use of this compound is a direct application of Isotope Dilution Mass Spectrometry (IDMS), a premier analytical technique for achieving the highest level of accuracy in quantitative measurements. rsc.orgresearchgate.net
The principle of IDMS is straightforward yet powerful. A known amount of an isotopically distinct form of the analyte, the "spike" or internal standard (in this case, this compound), is added to the sample at the earliest possible stage of the analysis. researchgate.netnih.gov This creates a mixture where the ratio of the natural analyte to the isotopic standard is fixed. Throughout the entire analytical procedure—including extraction, cleanup, and injection—any loss of the analyte will be accompanied by a proportional loss of the isotopic standard. nih.gov
When the sample is analyzed by mass spectrometry, the instrument measures the ratio of the signal from the native analyte to the signal from the co-eluting isotopic standard. Since the amount of the standard added was known, the unknown initial concentration of the analyte in the sample can be calculated with high precision and accuracy. nih.govnih.gov This method effectively nullifies errors arising from sample loss and variations in instrument signal, making it a definitive quantification method. uni-muenchen.de For the standard to be effective, the isotopic label (deuterium) must be stable and not undergo exchange with hydrogen atoms during the analytical process. uni-muenchen.de
The true value of this compound as an internal standard is demonstrated in its application to complex matrices, where interfering substances can compromise analytical accuracy.
Biological Matrices: In bioanalytical assays involving human plasma, blood, or urine, this compound is essential for the accurate quantification of acetaminophen and its metabolites. longdom.orgucl.ac.ukucl.ac.uk These matrices contain a multitude of endogenous components like proteins, salts, and lipids that can interfere with the analysis. The use of a stable isotope-labeled internal standard is crucial for correcting analyte loss during protein precipitation or solid-phase extraction steps. researchgate.netresearchgate.net Furthermore, it compensates for matrix-induced signal suppression or enhancement in the mass spectrometer's ion source, ensuring that the calculated concentration is accurate despite the sample's complexity. longdom.orgmdpi.com Methods using this standard have been successfully applied to pharmacokinetic studies in various species, including rats, pigs, and humans. tandfonline.comucl.ac.uk
Environmental Matrices: The presence of pharmaceuticals in the environment is a growing concern, necessitating sensitive methods for their detection in matrices like drinking water. This compound has been used as a surrogate standard in studies monitoring pharmaceuticals in municipal drinking water supplies. uwaterloo.ca Environmental samples are often complex and can exert significant matrix effects during LC-MS/MS analysis. Research has shown that using isotopically labeled standards is the most effective approach to compensate for these matrix effects, leading to reliable and accurate quantification of contaminants at low concentrations. uwaterloo.ca
Rigorous Method Development and Validation Protocols for Deuterated Standards
For any quantitative assay to be considered reliable, it must undergo rigorous validation according to established guidelines, such as those from the FDA. sci-hub.sefrontiersin.org The use of this compound is a cornerstone of validation for methods quantifying acetaminophen, ensuring they meet stringent criteria for performance.
Method validation confirms that an analytical procedure is suitable for its intended purpose.
Sensitivity: The sensitivity of an assay is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. europa.eu Methods using this compound for acetaminophen analysis in plasma have achieved LLOQs as low as 16 µg/ml for the parent drug and down to 0.44 µg/ml for some of its metabolites, demonstrating high sensitivity. ucl.ac.ukresearchgate.net
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components. The use of tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific parent-to-product ion transitions, ensuring that the signal is unique to the target analyte and its deuterated standard. researchgate.netresearchgate.net
Linearity: An assay must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a defined range. europa.eu Validated methods using this compound show excellent linearity over wide concentration ranges, such as 100–10,000 ng/mL for acetaminophen in human plasma, with correlation coefficients (r²) consistently exceeding 0.99. sci-hub.se
Reproducibility: The reproducibility or precision of a method is assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). sci-hub.se For validated methods, the relative standard deviation (RSD) for precision is typically required to be within 15%, and within 20% at the LLOQ, criteria that are consistently met in assays employing this compound. sci-hub.senih.gov
The table below summarizes typical validation parameters from a U(H)PLC-MS/MS method for acetaminophen and its metabolites using deuterated internal standards. ucl.ac.ukresearchgate.net
| Analyte | LLOQ (µg/mL) | ULOQ (µg/mL) |
| Acetaminophen (APAP) | 16 | 500 |
| APAP-Glucuronide | 3.00 | 93.7 |
| APAP-Sulfate | 2.75 | 85.9 |
| APAP-N-acetylcysteine | 0.84 | 17.5 |
| APAP-Glutathione | 0.58 | 18.2 |
| APAP-Cysteine | 0.44 | 13.9 |
A critical aspect of validating LC-MS methods is the evaluation of matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. uwaterloo.ca This can cause significant inaccuracy in quantitative results if not properly addressed.
The performance of an internal standard is judged by its ability to track and correct for these effects. Because this compound is chemically and chromatographically identical to acetaminophen, it co-elutes and experiences the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix is effectively normalized. longdom.org Studies have quantified these effects, showing that even with matrix-induced changes in signal intensity, the use of this compound allows for accurate and precise results. mdpi.comnih.gov For example, one study calculated the matrix effect for acetaminophen to be around 80%, indicating some ion suppression, but the validated method remained robust and accurate due to the performance of the deuterated internal standard. mdpi.com
Integration with Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC))
The deuterated internal standard, this compound, is a critical component in modern quantitative analysis, primarily for the determination of its non-deuterated analogue, acetaminophen (also known as paracetamol), and its related substances. Its utility is most pronounced when integrated with sophisticated chromatographic separation techniques coupled with mass spectrometry (MS). The stable isotope-labeled standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the predominant methods employing this compound. These techniques offer high sensitivity and selectivity for analyzing complex biological matrices like plasma and whole blood. worktribe.comlongdom.orglongdom.org In these applications, this compound (often referred to as Acetaminophen-d4 or Paracetamol-d4 in literature) is added to samples at a known concentration during the initial preparation stages, typically involving protein precipitation. nih.govnih.gov
The chromatographic separation is generally achieved on a reversed-phase column, such as a C18 column. longdom.orgsci-hub.se Gradient elution is frequently employed to achieve optimal separation of the analyte from matrix components and other related substances in a short time frame. longdom.org Mobile phases commonly consist of an aqueous component, often with a formic acid additive to improve ionization, and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgsci-hub.se The use of UHPLC systems can significantly reduce analysis time and solvent consumption compared to traditional HPLC methods. thermofisher.com For instance, a UHPLC-MS/MS method for analyzing acetaminophen and its metabolites was developed with a run time of just 7.5 minutes per sample. worktribe.com Another rapid LC-MS/MS method reported a total run time of 3.40 minutes. longdom.org
Following separation, detection is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This detection method provides excellent specificity and sensitivity. For quantification, specific precursor-to-product ion transitions are monitored for both the analyte (acetaminophen) and the internal standard (this compound). A common MRM transition for acetaminophen is m/z 152.1 → 110.1, while the corresponding transition for this compound is m/z 156.1 → 114.1. longdom.orgnih.gov The consistent physicochemical properties between the deuterated standard and the analyte ensure they co-elute and experience similar ionization efficiency, which is fundamental to the reliability of the quantification. nih.gov
The research findings below illustrate typical parameters used in LC-MS/MS methods.
Table 1: Exemplary HPLC/UHPLC-MS/MS Method Parameters for Acetaminophen Analysis Using this compound
| Parameter | Study 1: Human Whole Blood longdom.orglongdom.org | Study 2: Human Plasma nih.gov | Study 3: Human Plasma nih.gov |
|---|---|---|---|
| System | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Column | Phenomenex Gemini® C18 (50 × 3.0 mm, 3 µm) | Not specified, but separation achieved | Hydrophilic C18 Column |
| Mobile Phase A | Water:Formic Acid (100:0.1) | Acetonitrile/Methanol/Water/Formic Acid | Acetonitrile-water (50:50, v/v) for dilution |
| Mobile Phase B | Acetonitrile:Formic Acid (100:0.1) | Gradient elution implied | Gradient elution used |
| Flow Rate | 0.700 mL/min | 0.5 mL/min | 0.5 mL/min |
| Run Time | 3.40 min | 5.5 min | 4.5 min |
| Ionization Mode | Positive Ionization | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| MRM Transition (Analyte) | m/z 152.1 → 110.1 | m/z 152 → 110 | Not explicitly stated for analyte |
| MRM Transition (IS) | m/z 156.1 → 114.1 | m/z 156 → 114 | Not explicitly stated for IS |
While LC-MS/MS is the most common application, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for the analysis of acetaminophen and its impurities, such as 4-aminophenol. irjet.netnih.gov These methods often require a derivatization step to convert the polar analytes into more volatile compounds suitable for GC analysis. sci-hub.se Although less frequently cited for this specific internal standard, the principles of using a deuterated standard like this compound in GC-MS are the same: to provide a reliable internal reference for accurate quantification. caymanchem.com A direct, underivatized GC-MS method has been developed for paracetamol and its related substances, demonstrating the potential for simplified sample handling. nih.gov
Mechanistic Investigations and Tracer Studies Employing 3 Acetamidophenol D4
Elucidation of Organic Reaction Mechanisms Through Deuterium (B1214612) Labeling and Tracing
Deuterium labeling is a cornerstone of mechanistic chemistry, allowing for the meticulous tracking of atoms through a reaction sequence. mdpi.com When 3-Acetamidophenol-d4 is used as a starting material or substrate, the deuterium atoms act as silent, non-invasive labels. The position of these labels in the products and intermediates can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information provides direct evidence for proposed reaction mechanisms, helping to confirm or refute hypotheses about bond formations and cleavages. sci-hub.se
For instance, in studying the reactions of phenolic compounds, deuteration of the aromatic ring in this compound can help elucidate the mechanism of electrophilic aromatic substitution. If an electrophile adds to the ring, the position of the deuterium atoms in the final product reveals the regioselectivity of the reaction and can provide clues about the stability of intermediate carbocations.
A key application of tracer studies is in identifying and characterizing metabolic intermediates. In a study investigating reactive metabolite formation, 3-Acetamidophenol was incubated with liver microsomes in the presence of glutathione (B108866) (GSH). researchgate.net The use of stable isotope-labeled trapping agents, in this case, [¹³C₂, ¹⁵N]glycine-labeled GSH, allowed for the unambiguous detection of glutathione adducts via mass spectrometry. researchgate.net The resulting adducts displayed a characteristic "twin ion" pattern in the mass spectrum, which greatly facilitated their detection and characterization. researchgate.net Employing this compound in a similar system would allow researchers to simultaneously trace the fate of both the parent compound and the conjugating agent, offering a dual-labeling approach to map these intricate biotransformations.
Kinetic Isotope Effect (KIE) Studies to Delineate Rate-Limiting Steps and Transition States
The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between bonds to the light isotope (e.g., C-H) and the heavy isotope (e.g., C-D). libretexts.org A C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to be broken. mdpi.com
By measuring and comparing the reaction rates of 3-Acetamidophenol (the light isotopologue, kH) and this compound (the heavy isotopologue, kD), a KIE value (kH/kD) can be determined. wikipedia.org The magnitude of this value provides critical information about the reaction's rate-limiting step and the geometry of its transition state. princeton.edu
Primary KIE : If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant change in rate is observed, known as a primary KIE. For a C-H bond cleavage, a primary KIE (kH/kD) is typically in the range of 2–8. libretexts.org
Secondary KIE : If the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE (typically 0.7–1.5) may be observed. This provides information about changes in hybridization or steric environment at that position during the transition state. libretexts.org
For example, a KIE study on the oxidation of the phenolic hydroxyl group in 3-Acetamidophenol could differentiate between possible mechanisms. If deuteration of the hydroxyl proton (O-H vs. O-D) leads to a significant primary KIE, it would suggest that the cleavage of this O-H bond is part of the slowest, rate-determining step of the oxidation process.
| KIE Type | Isotopic Substitution Location | Typical kH/kD Value | Mechanistic Implication |
| Primary | At a C-H bond that is broken in the rate-determining step. | > 2 | C-H bond cleavage is kinetically significant. |
| Secondary | At a C-H bond not broken in the rate-determining step. | ~1 (0.7-1.5) | Indicates changes in hybridization or steric environment at the transition state. |
| Inverse | Isotopic substitution leads to a faster rate. | < 1 | A bond to the isotope becomes stiffer or more constrained in the transition state. |
This table presents generalized KIE values and their common interpretations in mechanistic studies. wikipedia.orglibretexts.org
Applications in Biochemical and Chemical Systems for Pathway Mapping (excluding human metabolism/drug disposition for clinical purposes)
Isotopically labeled compounds like this compound are indispensable for mapping transformation pathways in various chemical and biochemical systems. These tracer studies go beyond simple identification and help to establish precursor-product relationships in complex mixtures.
One notable application is in the study of reactive metabolite formation by liver enzymes in vitro. Research has focused on the bioactivation of isomers of acetaminophen (B1664979), including 3-Acetamidophenol, to understand the chemical basis of their biological activities. researchgate.net In these experiments, the compound is incubated with liver microsomes, which contain metabolic enzymes like cytochrome P450s. These enzymes can oxidize the parent compound into a reactive electrophile, which is then "trapped" by a nucleophilic agent like glutathione (GSH).
A study successfully characterized the GSH adducts of 3-Acetamidophenol formed in such a system. researchgate.net By using advanced analytical techniques like liquid chromatography/mass spectrometry (LC/MS), researchers can identify the exact structure of these conjugates. The use of this compound in such an assay would serve as an unambiguous tracer, confirming that the detected metabolites originate from the administered compound and helping to differentiate them from endogenous molecules in the complex biological matrix.
Table of Potential Metabolites in an in vitro Biochemical System:
| Parent Compound | Proposed Intermediate | Trapping Agent | Resulting Adduct |
|---|
This table illustrates a potential pathway for the bioactivation of 3-Acetamidophenol and its subsequent conjugation, a process that can be definitively traced using its deuterated analog.
Studies of Environmental Transformation Pathways and Abiotic/Biotic Degradation Mechanisms (excluding ecotoxicity or human exposure safety)
Understanding how chemicals transform in the environment is crucial for environmental science. 3-Acetamidophenol, as an isomer of the widely used drug acetaminophen, may enter aquatic systems, where it can undergo various transformation processes. kobv.de this compound is an ideal tracer for studying these environmental fates under controlled laboratory conditions, allowing researchers to track its degradation and identify transformation products without interference from other contaminants.
Abiotic Degradation: Abiotic pathways are chemical reactions that occur without the involvement of living organisms. For phenolic compounds like 3-Acetamidophenol, these can include:
Photolysis: Degradation induced by sunlight. The aromatic ring and amide group can absorb UV radiation, leading to bond cleavage and rearrangement.
Reaction with Disinfectants: In water treatment processes, disinfectants like chlorine or monochloramine can react with phenolic compounds to form chlorinated byproducts. Studies on similar molecules show that reactions with monochloramine can lead to the formation of chlorinated acetamidophenols. researchgate.net
Hydrolysis: The amide bond in 3-Acetamidophenol can be hydrolyzed under certain pH conditions, yielding 3-aminophenol (B1664112) and acetic acid.
Biotic Degradation: Microorganisms in soil and water play a significant role in breaking down organic pollutants. researchgate.net For 3-Acetamidophenol, potential biotic pathways include:
Amide Hydrolysis: Bacterial amidohydrolase enzymes can catalyze the cleavage of the acetamido group to form 3-aminophenol. preprints.org
Hydroxylation: Microbes can introduce additional hydroxyl groups onto the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds. nih.gov
Ring Cleavage: Following hydroxylation, microbial enzymes can cleave the aromatic ring, breaking the compound down into smaller, aliphatic acids that can be used as a carbon source by the organism. kobv.de
Using this compound in simulated environmental systems (e.g., water/sediment microcosms) and analyzing samples over time with LC-MS allows for the precise identification of these degradation products and the calculation of degradation rates.
Table of Potential Environmental Transformation Products:
| Transformation Process | Reactant/Condition | Potential Product(s) |
|---|---|---|
| Abiotic | Monochloramine | Chloro-3-acetamidophenol |
| Abiotic | Water (Hydrolysis) | 3-Aminophenol, Acetic Acid |
| Biotic | Amidohydrolase Enzymes | 3-Aminophenol |
| Biotic | Monooxygenase Enzymes | Dihydroxy-acetamidophenol |
This table summarizes potential abiotic and biotic transformation products of 3-Acetamidophenol based on known reactions of similar phenolic compounds. kobv.deresearchgate.netpreprints.org
Physicochemical and Stability Characterization Methodologies for 3 Acetamidophenol D4 in Experimental Systems
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy)
A suite of spectroscopic techniques is utilized to verify the chemical structure and assess the purity of 3-Acetamidophenol-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a primary tool for confirming the successful deuteration of the aromatic ring. usbio.net In this compound, the signals corresponding to the aromatic protons are expected to be absent or significantly diminished, while the signals for the acetyl and hydroxyl protons remain. The presence and integration of these remaining signals confirm the integrity of the non-deuterated parts of the molecule. usbio.netclinisciences.com Certificates of analysis for commercial standards often confirm that the structure conforms to that determined by NMR. lgcstandards.comlgcstandards.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O (amide), and C-O (phenol) functional groups. The C-D stretching vibrations will appear at lower frequencies (around 2250 cm⁻¹) compared to the C-H stretching vibrations (around 3000 cm⁻¹), providing further evidence of deuteration. msu.edu While specific IR data for the deuterated compound is not readily available in public literature, the principles of isotopic effects on vibrational frequencies are well-established. msu.edu For the non-deuterated analog, 3-acetamidophenol, detailed IR and theoretical calculations have been performed, which can serve as a basis for comparison. researchgate.net
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring and the acetamido group. Similar to IR, the C-D vibrations would be shifted to lower wavenumbers compared to C-H vibrations. Raman spectroscopy has been used to obtain standard spectra for the non-deuterated 4-acetamidophenol, which can be used as a reference. acs.orgualberta.carsc.org
Purity Assessment: The purity of this compound is often determined by High-Performance Liquid Chromatography (HPLC) with UV detection. lgcstandards.comlgcstandards.com Commercial standards typically report a chemical purity of ≥98%. caymanchem.comcaymanchem.com The isotopic purity, which includes the distribution of deuterated forms (d1-d4), is also a critical parameter. caymanchem.comcaymanchem.com
Table 1: Spectroscopic and Purity Data for this compound
| Parameter | Methodology | Typical Specification/Finding | Reference(s) |
|---|---|---|---|
| Structural Conformance | ¹H NMR | Conforms to structure | usbio.netclinisciences.comlgcstandards.comlgcstandards.com |
| Chemical Purity | HPLC (UV, 245 nm) | ≥98% | lgcstandards.comlgcstandards.comcaymanchem.comcaymanchem.com |
| Deuterium (B1214612) Incorporation | Mass Spectrometry | ≥99% deuterated forms (d1-d4); ≤1% d0 | caymanchem.comcaymanchem.com |
| Isotopic Purity | Mass Spectrometry | d4 > 91%, d3 < 9%, d2 < 1%, d1 < 0.1%, d0 < 0.1% | clinisciences.comlgcstandards.com |
Advanced Mass Spectrometry Techniques for Isotopic and Molecular Structural Elucidation
Mass spectrometry (MS) is indispensable for the characterization of this compound, providing definitive confirmation of its molecular weight and isotopic distribution.
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the precise determination of the compound's mass-to-charge ratio (m/z). mzcloud.orglcms.cz This enables the confirmation of the elemental composition and the degree of deuterium incorporation. For this compound (C₈H₅D₄NO₂), the expected molecular weight is approximately 155.19 g/mol . usbio.netlgcstandards.comlgcstandards.com
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation pattern of the molecule. tandfonline.com The fragmentation of this compound will yield characteristic product ions, and the masses of these fragments will reflect the location of the deuterium atoms. For instance, the transition of m/z 156.1 → 114.1 can be monitored for quantification, which differs from the non-deuterated analog's transition (m/z 152.1 → 110.0).
The isotopic purity is a critical quality attribute, and MS is the primary tool for its assessment. usbio.netclinisciences.com Analysis reveals the relative abundance of the d4 species compared to lesser-deuterated (d1, d2, d3) and non-deuterated (d0) forms. clinisciences.comlgcstandards.com Commercially available standards typically specify a high percentage of the d4 form and minimal presence of the d0 form. caymanchem.comcaymanchem.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Technique | Finding | Reference(s) |
|---|---|---|---|
| Molecular Formula | - | C₈H₅D₄NO₂ | usbio.netlgcstandards.comlgcstandards.comcaymanchem.comcaymanchem.comcaymanchem.com |
| Molecular Weight | - | 155.19 / 155.2 | usbio.netlgcstandards.comlgcstandards.comcaymanchem.comcaymanchem.com |
| Precursor Ion [M-H]⁻ | LC-ESI-QTOF | m/z 150.0561 | massbank.eu |
| Isotopic Purity (d4 %) | MS | Typically >91-97% | clinisciences.comlgcstandards.comlgcstandards.com |
Chemical Stability Assessments in Various Solvents and Reagent Systems Relevant to Analytical Methods
The stability of this compound in various solvents is crucial for its use as an internal standard, ensuring that it does not degrade during sample preparation and analysis.
Solubility and Stock Solution Stability: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). caymanchem.comcaymanchem.com It is also slightly soluble in methanol. lgcstandards.com Stock solutions are typically prepared in these solvents. For long-term storage, it is recommended to keep the compound as a solid at -20°C. usbio.netclinisciences.comlgcstandards.comcaymanchem.com Once in solution, it may be stable for shorter periods. For example, in DMSO, it is suggested to be stable for up to 6 months at -80°C and 1 month at -20°C. medchemexpress.com
Stability in Analytical Systems: In the context of its use in LC-MS/MS assays, the stability of this compound is assessed under various conditions that mimic the analytical process. This includes short-term stability at room temperature and freeze-thaw stability. sci-hub.se Studies on its non-deuterated counterpart, paracetamol, have shown that it is stable under typical bioanalytical conditions, including multiple freeze-thaw cycles and short-term storage at room temperature. sci-hub.seucl.ac.uk It is expected that the deuterated analog would exhibit similar stability. The use of an appropriate internal standard like this compound helps to correct for any minor degradation that might occur during sample processing. tandfonline.com
Table 3: Solubility and Storage of this compound
| Solvent | Solubility | Storage Temperature | Stability | Reference(s) |
|---|---|---|---|---|
| Solid | - | -20°C | ≥ 4 years | caymanchem.comcaymanchem.com |
| Ethanol | ~25 mg/mL | - | Stock solutions should be purged with inert gas | caymanchem.com |
| DMSO | ~20-25 mg/mL | -80°C | ~6 months (in solution) | caymanchem.comcaymanchem.commedchemexpress.com |
| DMF | ~25 mg/mL | - | Stock solutions should be purged with inert gas | caymanchem.com |
Photostability and Hydrolytic Degradation Studies in Controlled Experimental Conditions
Understanding the susceptibility of this compound to light and hydrolysis is important for defining proper storage and handling procedures.
Photostability: While specific photostability studies on this compound are not extensively documented in the public domain, studies on related compounds can provide insights. For instance, azo compounds, which are structurally different but also used in analytical contexts, are known to undergo photoisomerization. core.ac.uk Generally, it is good laboratory practice to protect analytical standards from prolonged exposure to light. Some studies mention that compounds can exhibit enhanced photostability when incorporated into certain matrices. mdpi-res.com
Hydrolytic Degradation: The hydrolytic stability of the amide bond in this compound is a key consideration. Amides are generally stable to hydrolysis in pure water, but the reaction can be catalyzed by acid or base, often requiring prolonged heating. researchgate.net Studies on related compounds like phenmedipham (B1680312) show that degradation can occur under harsh pH and temperature conditions, leading to hydrolysis products such as 3-aminophenol (B1664112). nih.gov For 2-acetamidophenol, hydrolysis to 2-aminophenol (B121084) and acetic acid occurs at elevated temperatures. researchgate.net Under typical analytical conditions (near neutral pH and controlled temperatures), significant hydrolytic degradation of this compound is not expected. semanticscholar.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetaminophen (B1664979) |
| 3-Acetamidophenol |
| 4-Acetamidophenol |
| 2-Acetamidophenol |
| 3-Aminophenol |
| 2-Aminophenol |
| Acetic acid |
| Phenmedipham |
| Ethanol |
| Dimethyl sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
Computational and Theoretical Investigations Pertaining to 3 Acetamidophenol D4
Application of Quantum Chemical Calculations to Predict Isotopic Effects on Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) in 3-Acetamidophenol-d4 influences its intrinsic molecular characteristics and chemical reactivity. The primary mechanism underlying these changes is the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger, more stable carbon-deuterium (C-D) bond. unam.mxjuniperpublishers.com The C-D bond possesses a lower zero-point energy, meaning more energy is required to reach the transition state of a reaction, often resulting in a slower reaction rate. unam.mx
Computational methods, particularly Density Functional Theory (DFT), have been successfully applied to study paracetamol (acetaminophen) and its analogues. researchgate.netresearchgate.net These studies calculate key electronic properties such as ionization potential (IP) and bond dissociation energies (BDE) to predict reactivity. researchgate.net For instance, DFT calculations at the B3LYP theory level can be employed to determine the BDE of the phenolic hydroxyl group (BDE O–H) and the acetamide (B32628) group (BDE N–H). researchgate.netresearchgate.net Such calculations have shown that for acetaminophen (B1664979), the BDE O-H is energetically favored over the BDE N-H, which has implications for its metabolic oxidation pathways. researchgate.net
The introduction of deuterium can alter these energetic barriers. By selectively replacing hydrogen atoms on the phenyl ring with deuterium, as in this compound, the metabolic pathways can be modified. juniperpublishers.com Quantum calculations can predict the extent of this "metabolic switching." juniperpublishers.com For example, if a particular C-H bond is cleaved in a rate-determining metabolic step, its replacement with a C-D bond can slow down that specific pathway, potentially favoring alternative metabolic routes. juniperpublishers.com This alteration in metabolic stability is a key reason for the use of deuterated compounds in research. juniperpublishers.comacs.org
Table 1: Theoretical Comparison of Bond Properties This table illustrates the fundamental differences between C-H and C-D bonds that are predicted by quantum chemical calculations and form the basis of the kinetic isotope effect.
| Property | C-H Bond | C-D Bond | Implication for this compound |
|---|---|---|---|
| Zero-Point Energy (ZPE) | Higher | Lower unam.mx | Increased energy required to break the C-D bond. |
| Bond Strength | Weaker | Stronger (6-10 times more stable) juniperpublishers.com | Slower rate of metabolic reactions involving C-D bond cleavage. |
| Vibrational Frequency | Higher | Lower unam.mxajchem-a.com | Observable shifts in spectroscopic analyses (e.g., IR, Raman). |
| Reactivity | More Reactive | Less Reactive | Altered metabolic profile and potentially reduced formation of reactive metabolites. juniperpublishers.com |
Molecular Modeling and Simulation Approaches to Understand Intermolecular Interactions
Beyond the quantum effects on individual molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study how this compound interacts with its environment, including solvent molecules and biological macromolecules. utep.eduentegris.com These methods utilize classical mechanics principles to simulate the physical movements of atoms and molecules over time. utep.edu The system is treated as a collection of particles with defined masses and charges, and their interactions are described by a force field. entegris.com
Force fields are mathematical functions that approximate the potential energy of a system, including terms for bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions. utep.edunumberanalytics.com Van der Waals interactions, which include London dispersion forces, are particularly important for describing the physical properties and binding of molecules. numberanalytics.com The accuracy of MD simulations in predicting the behavior of deuterated compounds relies heavily on how well these subtle intermolecular forces are modeled. entegris.com
Table 2: Molecular Modeling Techniques and Their Applications This table outlines common molecular modeling approaches and their specific uses in studying deuterated compounds like this compound.
| Modeling Technique | Principle | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical motion of atoms and molecules based on classical mechanics. utep.edu | Understanding conformational flexibility, solvent interactions, and binding dynamics to target proteins. |
| Force Field Methods | Uses empirical energy functions (e.g., Lennard-Jones potential) to calculate intermolecular forces. utep.edu | Parameterizing the interactions of the deuterated compound to accurately simulate its physical behavior. |
| Molecular Lipophilicity Potential (MLP) | Provides a 3D representation of a molecule's lipophilic character. nih.gov | Assessing how deuteration might alter interactions with biological membranes and protein binding pockets. |
| Surface Visualization (e.g., SURFNET) | Generates molecular surfaces to visualize cavities and intermolecular contacts. nih.gov | Delineating the binding site interactions and assessing the steric and electronic complementarity with a receptor. |
Theoretical Prediction and Interpretation of Spectroscopic Signatures for Deuterated Analogs
Theoretical calculations are crucial for predicting and interpreting the spectroscopic data of deuterated compounds. The increased mass of deuterium compared to hydrogen is the primary cause of significant shifts in spectroscopic signatures, particularly in vibrational and mass spectrometry. ajchem-a.comajchem-a.com
In vibrational spectroscopy (Infrared and Raman), the substitution of hydrogen with deuterium leads to a predictable redshift (a decrease in frequency) in the vibrational modes associated with that atom. ajchem-a.comajchem-a.com This is because the vibrational frequency is inversely related to the reduced mass of the atoms involved in the bond. ajchem-a.com Quantum chemical methods, such as MP2 and DFT, can accurately compute the vibrational frequencies for both the parent compound and its deuterated analog, allowing for a direct comparison with experimental spectra. ajchem-a.com These theoretical predictions aid in the assignment of complex spectra and confirm the success and location of isotopic labeling.
Mass spectrometry (MS) is another area where theoretical predictions are vital. The replacement of four hydrogen atoms with deuterium in this compound results in a distinct mass shift. This allows for the unambiguous discrimination between the deuterated and non-deuterated forms in complex biological samples, making it an excellent tracer in metabolic studies.
Furthermore, nuclear magnetic resonance (NMR) spectroscopy can also be influenced by isotopic substitution. While deuterium itself is not typically observed in ¹H NMR, its presence can cause small but measurable changes in the chemical shifts of nearby protons, an effect known as a deuterium isotope effect on chemical shifts. worktribe.com Advanced computational approaches that combine PIMD (path integral molecular dynamics) with DFT can be used to predict these subtle effects on NMR parameters by accounting for nuclear quantum effects. worktribe.com
Table 3: Predicted Spectroscopic Effects of Deuteration This table summarizes the expected changes in various spectroscopic measurements for this compound compared to its non-deuterated counterpart, as predicted by theoretical models.
| Spectroscopic Technique | Predicted Effect of Deuteration | Theoretical Basis |
|---|---|---|
| Infrared (IR) / Raman Spectroscopy | Redshift (lower frequency) of vibrational modes involving the C-D bond. ajchem-a.comajchem-a.com | Increased reduced mass of the C-D oscillator compared to the C-H oscillator. |
| Mass Spectrometry (MS) | Increased molecular ion peak corresponding to the mass difference of the isotopes. | Direct consequence of the higher mass of deuterium (approx. 2.014 amu) versus protium (B1232500) (approx. 1.008 amu). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Small shifts in the resonance of neighboring nuclei (isotope effects on chemical shifts). worktribe.com | Alteration of the local electronic environment and vibrational averaging due to the C-D bond. |
Q & A
What are the critical considerations for synthesizing 3-Acetamidophenol-d4 with high isotopic purity?
Level: Basic
Answer:
Synthesis of deuterated compounds like this compound requires precise control over reaction conditions to ensure isotopic purity. Key steps include:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) during acetylation of 3-aminophenol-d4 to ensure selective deuteration at specified positions.
- Purification : Employ techniques like column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to remove non-deuterated byproducts.
- Validation : Confirm isotopic purity (>98 atom% D) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium distribution .
How can this compound be used as an internal standard in pharmacokinetic studies?
Level: Advanced
Answer:
In LC-MS/MS assays, this compound serves as an internal standard (IS) to correct for matrix effects and instrument variability. Methodological steps include:
- Spiking strategy : Add a fixed concentration of this compound to biological samples (plasma, urine) prior to extraction.
- Chromatographic separation : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve isotopic peaks from endogenous metabolites.
- Quantitative analysis : Calculate analyte-to-IS response ratios to minimize batch-to-batch variability. Validate using FDA guidelines for linearity, accuracy, and precision .
What experimental design factors influence the reproducibility of deuterated compound stability studies?
Level: Advanced
Answer:
Stability studies of this compound in biological matrices require:
- Matrix selection : Test stability in human vs. animal plasma to account for esterase activity differences.
- Storage conditions : Evaluate degradation under varying temperatures (-80°C to 25°C) and pH (3–9) to simulate physiological extremes.
- Control experiments : Include non-deuterated analogs to distinguish chemical degradation from isotopic exchange. Data contradictions (e.g., unexpected deuterium loss) should prompt re-evaluation of MS source parameters (e.g., in-source fragmentation) .
How can researchers resolve isotopic interference when analyzing this compound in complex matrices?
Level: Advanced
Answer:
Isotopic overlap with endogenous compounds or other deuterated analogs can be mitigated by:
- High-resolution MS : Use instruments like Q-TOF or Orbitrap to distinguish mass shifts (e.g., Δm/z = 4.025 for -d4 labeling).
- Chromatographic optimization : Adjust retention times via hydrophilic interaction liquid chromatography (HILIC) to separate structurally similar analytes.
- Data processing : Apply software algorithms (e.g., Skyline) to deconvolute overlapping isotopic patterns. Cross-validate with NMR if interference persists .
What are the best practices for characterizing deuterium positional specificity in this compound?
Level: Basic
Answer:
Positional deuteration must be confirmed to ensure functional equivalence to the non-deuterated parent compound. Techniques include:
- ¹H-NMR : Absence of proton signals at deuterated positions (e.g., aromatic or methyl groups).
- ²H-NMR : Direct detection of deuterium nuclei (if accessible).
- Isotopic ratio MS : Compare experimental vs. theoretical isotopic abundance patterns. Reference synthetic protocols from deuterated phenol derivatives (e.g., 2-Chlorophenol-d4 ) for analogous validation strategies.
How do researchers address batch-to-batch variability in deuterated compound synthesis?
Level: Advanced
Answer:
Variability arises from incomplete deuteration or side reactions. Mitigation strategies include:
- Reagent standardization : Use certified deuterated solvents (e.g., DMSO-d6) with batch-specific certificates of analysis.
- QC protocols : Implement in-process checks (e.g., TLC or inline FTIR) to monitor reaction progress.
- Inter-laboratory validation : Compare synthetic yields and purity with independent labs using shared reference materials (e.g., CAS RN 93951-73-6 ).
What analytical challenges arise when quantifying this compound in environmental samples?
Level: Advanced
Answer:
Environmental matrices (e.g., water, soil) introduce challenges such as:
- Low analyte concentration : Use solid-phase extraction (SPE) with deuterated IS to enhance sensitivity.
- Matrix effects : Compare calibration curves in solvent vs. matrix to quantify ion suppression/enhancement.
- Contaminant interference : Employ tandem MS (MRM mode) to exclude isobaric pollutants. Cross-reference methods from environmental standards like 4-Nitrophenol-d4 .
How should researchers design a study to investigate metabolic interactions of this compound?
Level: Advanced
Answer:
Metabolic studies require:
- In vitro models : Use human liver microsomes (HLM) to assess cytochrome P450-mediated metabolism.
- Tracer techniques : Co-administer ³H-labeled and deuterated analogs to track metabolite pathways.
- Data integration : Compare kinetic isotope effects (KIEs) between deuterated and non-deuterated forms using nonlinear regression models. Address contradictions (e.g., altered enzyme affinity) via molecular docking simulations .
What are the ethical and practical considerations for using deuterated compounds in human trials?
Level: Basic
Answer:
Ethical use requires:
- Regulatory compliance : Submit deuterated compound safety data (e.g., MSDS) to institutional review boards (IRBs).
- Dose justification : Base dosing on prior pharmacokinetic data from non-deuterated analogs (e.g., 4-Acetamidophenol ).
- Informed consent : Disclose deuterium’s biological inertness but potential for trace isotopic effects in long-term studies .
How can researchers optimize LC-MS parameters for this compound detection in high-throughput screens?
Level: Advanced
Answer:
Optimization steps include:
- Ionization mode : Use electrospray ionization (ESI+) with sheath gas (30 psi) and capillary voltage (3.5 kV).
- Collision energy : Calibrate for optimal fragmentation (e.g., 20–35 eV) to maximize signal-to-noise ratios.
- Automation : Integrate autosamplers and data pipelines (e.g., LIMS) to reduce manual errors. Validate against certified reference materials (e.g., Sigma-Aldrish rare chemicals ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
